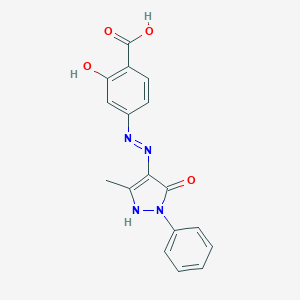![molecular formula C14H13N3OS B465165 4-[(Anilinocarbonothioyl)amino]benzamide CAS No. 5801-93-4](/img/structure/B465165.png)
4-[(Anilinocarbonothioyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Anilinocarbonothioyl)amino]benzamide is an organic compound with the molecular formula C14H13N3OS
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Anilinocarbonothioyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with phenyl isothiocyanate. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds through the formation of a thiourea intermediate, which subsequently cyclizes to form the desired benzamide derivative .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction parameters and improved yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Anilinocarbonothioyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzamides
Scientific Research Applications
4-[(Anilinocarbonothioyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Anilinocarbonothioyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Benzamide: A simple amide derivative of benzoic acid.
Thiourea: Contains a similar thiourea moiety but lacks the benzamide structure.
Phenylthiourea: Similar to thiourea but with a phenyl group attached.
Uniqueness: 4-[(Anilinocarbonothioyl)amino]benzamide is unique due to the presence of both the benzamide and thiourea moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts .
Properties
CAS No. |
5801-93-4 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34g/mol |
IUPAC Name |
4-(phenylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C14H13N3OS/c15-13(18)10-6-8-12(9-7-10)17-14(19)16-11-4-2-1-3-5-11/h1-9H,(H2,15,18)(H2,16,17,19) |
InChI Key |
GCOJRZUTPVKMPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B465082.png)
![Methyl 2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B465107.png)
![4-chloro-N'-{9-[2-(4-chlorobenzoyl)hydrazino]-9-oxononanoyl}benzohydrazide](/img/structure/B465110.png)
![1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone](/img/structure/B465111.png)
![N'-(3-IODOBENZOYL)-6-[(3-IODOPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE](/img/structure/B465133.png)

![3-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzonitrile](/img/structure/B465144.png)
![(4E)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465146.png)
![(4Z)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465148.png)

![4-[(2,5-dimethoxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465153.png)
![5-(Diethylamino)-2-[({2-fluoro-5-nitrophenyl}imino)methyl]phenol](/img/structure/B465196.png)
![ethyl 2-(acetylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B465210.png)
![3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol](/img/structure/B465233.png)
